ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate
Overview
Description
Preparation Methods
The synthesis of ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate typically involves the reaction of 2-methyl-pyridine with various reagents under specific conditions . One common method includes nitration followed by reduction to generate the key intermediate ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
Ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: Substitution reactions can occur at various positions on the quinolizine ring, leading to the formation of diverse derivatives.
Scientific Research Applications
Ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been studied for their ability to inhibit HIV integrase, an enzyme crucial for the replication of the HIV virus . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing viral replication .
Comparison with Similar Compounds
Ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate can be compared with other quinolizine derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit diverse biological activities and are used in drug research and development.
Cyanoacetohydrazides: These compounds are versatile intermediates in the synthesis of various heterocyclic compounds.
4-Oxo-4H-quinolizine-3-carboxylic acid derivatives: These derivatives have been studied for their potential as HIV integrase inhibitors.
This compound stands out due to its unique structure and the specific biological activities of its derivatives, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 1-cyano-4-oxoquinolizine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-9(8-14)11-5-3-4-6-15(11)12(10)16/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBSXCVKFLHBBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384477 | |
Record name | Ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-19-0 | |
Record name | Ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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